molecular formula C12H9BrClN3O3S B11479475 N-(4-bromophenyl)-5-chloro-2-(methylsulfonyl)pyrimidine-4-carboxamide

N-(4-bromophenyl)-5-chloro-2-(methylsulfonyl)pyrimidine-4-carboxamide

Cat. No.: B11479475
M. Wt: 390.64 g/mol
InChI Key: LVUNPCAJUPLKGA-UHFFFAOYSA-N
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Description

N-(4-bromophenyl)-5-chloro-2-(methylsulfonyl)pyrimidine-4-carboxamide is a chemical compound that belongs to the pyrimidine family Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromophenyl)-5-chloro-2-(methylsulfonyl)pyrimidine-4-carboxamide typically involves multiple steps. One common method includes the following steps:

    Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between appropriate aldehydes and amidines.

    Introduction of the Bromophenyl Group: The bromophenyl group is introduced via a nucleophilic substitution reaction.

    Chlorination: The chlorination of the pyrimidine ring is achieved using chlorinating agents such as thionyl chloride.

    Carboxamide Formation: The final step involves the formation of the carboxamide group through an amidation reaction.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-bromophenyl)-5-chloro-2-(methylsulfonyl)pyrimidine-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The bromine and chlorine atoms in the compound can undergo nucleophilic substitution reactions.

    Amidation: The carboxamide group can participate in amidation reactions to form new amide derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols; reactions are conducted in polar aprotic solvents.

    Amidation: Amine derivatives; reactions are performed in the presence of coupling agents like EDCI or DCC.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted pyrimidine derivatives.

    Amidation: Formation of new amide derivatives.

Scientific Research Applications

N-(4-bromophenyl)-5-chloro-2-(methylsulfonyl)pyrimidine-4-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-bromophenyl)-5-chloro-2-(methylsulfonyl)pyrimidine-4-carboxamide involves the inhibition of specific protein kinases. Protein kinases are enzymes that play a crucial role in cellular signaling and regulation. By inhibiting these enzymes, the compound can interfere with the growth and proliferation of cancer cells . The molecular targets include cyclin-dependent kinases (CDKs) and other related kinases involved in cell cycle regulation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-bromophenyl)-5-chloro-2-(methylsulfonyl)pyrimidine-4-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the bromophenyl, chloro, and methylsulfonyl groups enhances its ability to interact with protein kinases, making it a valuable compound in drug discovery and development.

Properties

Molecular Formula

C12H9BrClN3O3S

Molecular Weight

390.64 g/mol

IUPAC Name

N-(4-bromophenyl)-5-chloro-2-methylsulfonylpyrimidine-4-carboxamide

InChI

InChI=1S/C12H9BrClN3O3S/c1-21(19,20)12-15-6-9(14)10(17-12)11(18)16-8-4-2-7(13)3-5-8/h2-6H,1H3,(H,16,18)

InChI Key

LVUNPCAJUPLKGA-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=NC=C(C(=N1)C(=O)NC2=CC=C(C=C2)Br)Cl

Origin of Product

United States

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